molecular formula C60H110O15 B12642360 Sucrose tetralaurate CAS No. 94031-22-8

Sucrose tetralaurate

Cat. No.: B12642360
CAS No.: 94031-22-8
M. Wt: 1071.5 g/mol
InChI Key: AGKBDNTTZPNFSG-SSRCRYROSA-N
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Description

Sucrose tetralaurate is a sucrose ester, specifically a tetraester of sucrose and lauric acid. Sucrose esters are known for their surfactant properties, making them valuable in various industries, including food, cosmetics, and pharmaceuticals. This compound, with its unique structure, offers specific advantages in terms of biodegradability, non-toxicity, and emulsifying properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sucrose tetralaurate can be synthesized through esterification and transesterification reactions. The esterification process involves reacting sucrose with lauric acid in the presence of a catalyst, typically under anhydrous conditions and reduced pressure. The transesterification method involves the reaction of sucrose with methyl laurate, again in the presence of a catalyst. Ultrasonic frequencies can also be employed to enhance the yield and reduce reaction time .

Industrial Production Methods: Industrial production of this compound often involves a two-stage process. In the first stage, lauric acid is esterified to produce methyl laurate. In the second stage, methyl laurate undergoes transesterification with sucrose to produce this compound. This method ensures high selectivity and yield .

Chemical Reactions Analysis

Types of Reactions: Sucrose tetralaurate primarily undergoes hydrolysis and transesterification reactions. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Hydrolysis: Typically involves water or aqueous solutions under acidic or basic conditions.

    Transesterification: Requires alcohols (e.g., methanol) and catalysts such as sodium methoxide or enzymes.

    Oxidation and Reduction: Involves oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products:

    Hydrolysis: Produces sucrose and lauric acid.

    Transesterification: Produces various sucrose esters depending on the alcohol used.

    Oxidation and Reduction: Produces oxidized or reduced forms of the ester components.

Scientific Research Applications

Pharmaceutical Applications

Sucrose tetralaurate has been investigated for its potential as a drug delivery enhancer. Research indicates that sugar-based surfactants can significantly improve the permeability of therapeutic agents across biological membranes.

Case Study: Permeation Enhancer in Drug Delivery

A study published in Pharmaceutical Research evaluated the efficacy of this compound as a permeation enhancer across Calu-3 cell monolayers. The results demonstrated that this compound effectively reduced transepithelial electrical resistance (TEER), indicating enhanced permeability for drug molecules. Specifically, it achieved a reversible decrease in TEER by approximately 30%, which correlates with increased flux of macromolecules like FITC-dextran across the cellular barrier .

Surfactant TEER Reduction (%) Permeability Coefficient (P app)
This compound~30Increased
Lactose caprate25Moderate

This study highlights the potential of this compound to serve as a non-invasive method for enhancing drug absorption, particularly for therapeutic agents that typically face challenges in permeating mucosal barriers.

Food Technology Applications

In food science, this compound is utilized as an emulsifier and stabilizer. Its ability to reduce surface tension facilitates the formation and stabilization of emulsions, making it valuable in various food products.

Case Study: Emulsification Properties

Research conducted on the emulsification properties of this compound showed that it effectively stabilized oil-in-water emulsions. The study found that formulations containing this compound exhibited improved texture and shelf-life compared to those without it. This property is particularly beneficial in products such as salad dressings and sauces where stable emulsions are crucial .

Product Type Stability (Days) Texture Improvement
Salad Dressings14Enhanced
Sauces10Enhanced

Cosmetic Applications

The cosmetic industry has also embraced this compound due to its skin-friendly properties and ability to act as a surfactant in formulations.

Case Study: Skin Compatibility

A study assessed the skin compatibility of formulations containing this compound compared to traditional surfactants. Results indicated that formulations with this compound caused less irritation and had better moisturizing effects on the skin, making them suitable for sensitive skin products .

Formulation Type Irritation Score Moisturizing Effect
This compoundLowHigh
Traditional SurfactantsModerateModerate

Mechanism of Action

The mechanism of action of sucrose tetralaurate is primarily based on its surfactant properties. It reduces surface tension, allowing for the formation of stable emulsions. At the molecular level, it interacts with lipid bilayers, enhancing membrane permeability. This property is particularly useful in drug delivery systems where it facilitates the transport of active ingredients across cell membranes .

Comparison with Similar Compounds

  • Sucrose monolaurate
  • Sucrose dilaurate
  • Sucrose trilaurate
  • Sucrose stearate
  • Sucrose palmitate

Comparison: Sucrose tetralaurate is unique due to its higher degree of esterification, which imparts superior emulsifying properties compared to its mono-, di-, and tri- counterparts. It also offers better stability and lower toxicity, making it more suitable for applications in sensitive formulations such as pharmaceuticals and cosmetics .

Biological Activity

Sucrose tetralaurate is a sugar-based surfactant derived from sucrose and lauric acid, known for its potential applications in pharmaceuticals and food industries. Its structure comprises a sucrose molecule esterified with four lauric acid chains, which enhances its solubility and biological activity. This compound has garnered attention for its ability to function as a permeation enhancer and its antimicrobial properties.

This compound exhibits its biological activity primarily through the modulation of cell membrane properties. It alters the integrity of tight junctions in epithelial cells, which can enhance the permeability of therapeutic agents across biological membranes. This action is crucial in drug delivery systems, particularly for poorly soluble compounds.

Key Findings:

  • Transepithelial Electrical Resistance (TEER) : Studies have shown that this compound significantly reduces TEER in cell monolayers, indicating increased permeability. For instance, a study reported a reversible decrease in TEER, suggesting that this compound can transiently open tight junctions without causing permanent damage to the cellular architecture .
  • Cytotoxicity : Evaluations of cytotoxic effects have indicated that this compound maintains high cell viability at concentrations effective for enhancing permeability, making it a promising candidate for pharmaceutical formulations .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against various bacterial strains. Its efficacy is particularly noted against Gram-positive bacteria, which are often more susceptible to surfactants due to their cell wall structure.

Antimicrobial Efficacy Data:

MicroorganismMinimum Inhibitory Concentration (MIC)
Enterococcus faecalis ATCC 292121024 µg/mL
Staphylococcus aureus ATCC 433871024 µg/mL
Listeria monocytogenes ATCC 76441024 µg/mL
Escherichia coli O157:H7 ATCC 35150Not effective

These findings suggest that while this compound is effective against certain pathogens, its activity against Gram-negative bacteria remains limited .

Case Study 1: Permeation Enhancement

In a controlled study involving Caco-2 cell monolayers, this compound was evaluated for its ability to enhance the absorption of atenolol, a model drug. The results demonstrated that at low concentrations (0.2 mM), this compound significantly increased the apparent permeability coefficient, facilitating drug transport across the intestinal barrier without compromising cell viability .

Case Study 2: Antimicrobial Application

Another study explored the use of this compound as an antimicrobial agent in food preservation. The compound was tested against common foodborne pathogens and showed significant inhibitory effects, suggesting its potential as a natural preservative alternative in food products .

Properties

CAS No.

94031-22-8

Molecular Formula

C60H110O15

Molecular Weight

1071.5 g/mol

IUPAC Name

[(2R,3R,4S,5S)-3,4-di(dodecanoyloxy)-5-(dodecanoyloxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl dodecanoate

InChI

InChI=1S/C60H110O15/c1-5-9-13-17-21-25-29-33-37-41-50(62)69-46-49-57(72-52(64)43-39-35-31-27-23-19-15-11-7-3)58(73-53(65)44-40-36-32-28-24-20-16-12-8-4)60(74-49,75-59-56(68)55(67)54(66)48(45-61)71-59)47-70-51(63)42-38-34-30-26-22-18-14-10-6-2/h48-49,54-59,61,66-68H,5-47H2,1-4H3/t48-,49-,54-,55+,56-,57-,58+,59-,60+/m1/s1

InChI Key

AGKBDNTTZPNFSG-SSRCRYROSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)O)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC

Origin of Product

United States

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